1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antineoplastic Agents
1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid has found applications in the synthesis of novel series of antineoplastic agents. These compounds demonstrate excellent cytotoxic properties and are more potent than some contemporary anticancer drugs. They exhibit tumor-selective toxicity, act as modulators of multi-drug resistance, and induce apoptosis among other modes of action. Their antimalarial and antimycobacterial properties, along with positive short-term toxicity profiles in mice, mark them as promising candidates for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Development of Bioactive Compounds
The tert-butoxycarbonyl group is crucial in the development of bioactive compounds from natural neo fatty acids and neo alkanes, showcasing diverse biological activities. This includes their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The chemical versatility provided by such structural motifs is being explored for applications in cosmetic, agronomic, and pharmaceutical industries, highlighting the importance of tertiary butyl groups in synthesizing structurally diverse and biologically active compounds (Dembitsky, 2006).
CNS Drug Synthesis
Research indicates functional chemical groups like those in this compound could serve as lead molecules for the synthesis of compounds with central nervous system (CNS) activity. The structure enables the creation of heterocycles with potential effects ranging from depression to euphoria and convulsion, illustrating the compound's potential in developing novel CNS-acting drugs (Saganuwan, 2017).
Asymmetric Synthesis of N-heterocycles
The tert-butoxycarbonyl moiety plays a pivotal role in the asymmetric synthesis of N-heterocycles via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are important in natural products and therapeutically relevant compounds, showcasing the versatility and utility of the tert-butoxycarbonyl group in medicinal chemistry (Philip et al., 2020).
Biocatalyst Inhibition Study
Studies on carboxylic acids like this compound have enhanced understanding of biocatalyst inhibition by carboxylic acids. This research is crucial for developing strategies to increase microbial robustness against such inhibitors, which is vital for the fermentative production of biorenewable chemicals (Jarboe et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.
Mode of Action
1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor . It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.
Biochemical Pathways
The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2 . These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.
Result of Action
The inhibition of the CCR5 receptor by 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it can inhibit the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It has been used as a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .
Cellular Effects
4-Amino-1-Boc-piperidine has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . It is also able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .
Molecular Mechanism
The inhibitor binding site for 4-Amino-1-Boc-piperidine was determined to be the CCR5 receptor, which is located on the surface of hematopoietic cells . This indicates that the compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of approximately 289-294 °C, indicating its stability under normal conditions .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAWYLBSVKOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361474 | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-65-1 | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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